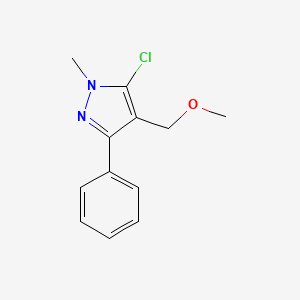
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether” is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 .
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by X-ray diffraction methods . The exact molecular structure of “this compound” is not provided in the available resources.Applications De Recherche Scientifique
Hydrogen-Bonded Chains
In a study by Trilleras et al. (2005), molecules of a compound closely related to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether were linked into chains by hydrogen bonding. This research indicates the potential for such compounds to form specific molecular arrangements, which could have implications in material science and molecular engineering (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Herbicidal Activity
Sherman et al. (1991) explored the herbicidal activity of pyrazole phenyl ether herbicides, which share structural similarities with the compound . These herbicides were found to inhibit protoporphyrinogen oxidase and induce accumulation of porphyrins, suggesting their mechanism of action in plant systems. This highlights the potential use of similar compounds in agricultural chemistry (Sherman, Duke, Clark, Sanders, Matsumoto, & Duke, 1991).
Enantiomeric Separation
Hamper et al. (1994) demonstrated the separation of enantiomers of pyrazole phenyl ethers, which is crucial for understanding the specific activities of each enantiomer. This research is relevant for developing more targeted and efficient herbicides, and possibly for other applications in pharmaceutical chemistry (Hamper, Dukesherer, & Moedritzer, 1994).
Synthesis of Derivatives
Research by Trilleras et al. (2013) focused on synthesizing derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to the one . This study highlights methods for creating various derivatives, which could be useful in developing new materials or drugs (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Crystal Structure
The study of the crystal structure of similar compounds, as done by Xu and Shi (2011), provides insights into the molecular geometry and potential interactions of these compounds, which is valuable for material science and drug design (Xu & Shi, 2011).
Antibacterial Evaluation
Chopde et al. (2012) evaluated the antibacterial activity of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, showing potential medicinal applications of compounds structurally similar to this compound (Chopde, Meshram, & Pagadala, 2012).
Propriétés
IUPAC Name |
5-chloro-4-(methoxymethyl)-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15-12(13)10(8-16-2)11(14-15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDMMGOSXLHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
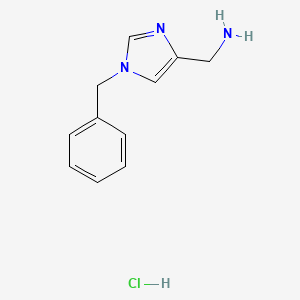
![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)
![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)
![2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B3006072.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)
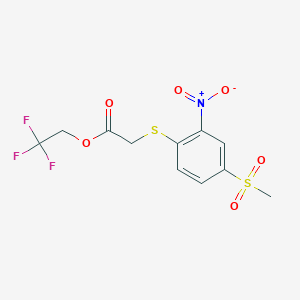
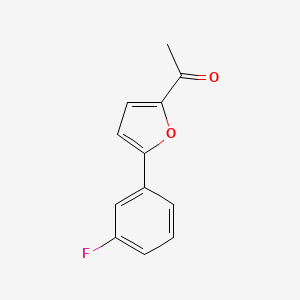
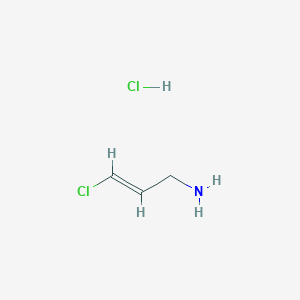
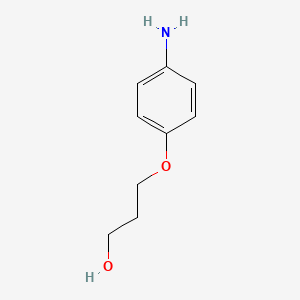
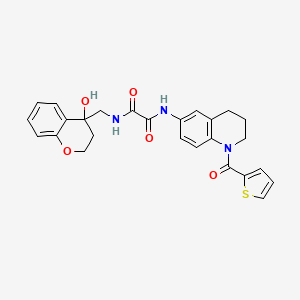
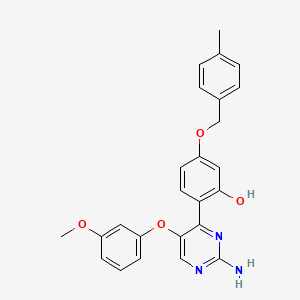

![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)
![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)
